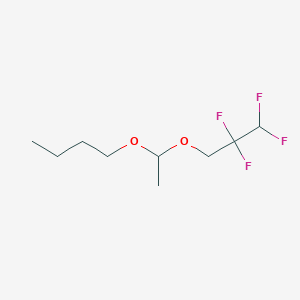
3-(2,2-Difluoropropoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoropropoxy)phenol is an organic compound characterized by a phenol group attached to a 2,2-difluoropropoxy substituent. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropoxy)phenol typically involves the etherification of phenol with 2,2-difluoropropanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(2,2-Difluoropropoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-(2,2-Difluoropropoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
類似化合物との比較
Similar Compounds
2,2-Difluoropropanol: A precursor in the synthesis of 3-(2,2-Difluoropropoxy)phenol.
2,3-Difluorophenol: Another phenolic compound with similar structural features.
2,2,2-Trifluoroethoxyphenol: A related compound with a trifluoroethoxy substituent.
Uniqueness
This compound is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. Additionally, the combination of the phenol and difluoropropoxy groups provides a versatile platform for further chemical modifications and functionalization.
特性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC名 |
3-(2,2-difluoropropoxy)phenol |
InChI |
InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5,12H,6H2,1H3 |
InChIキー |
AEXZYDJDOINJKB-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC(=C1)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



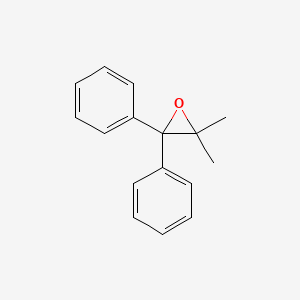
![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
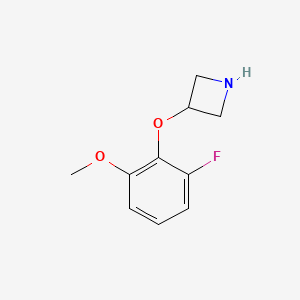



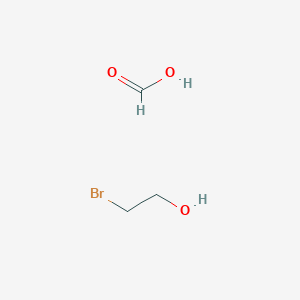
![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
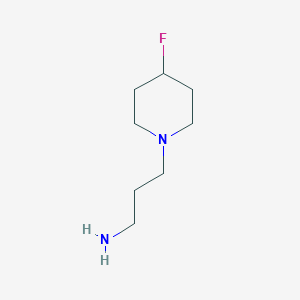

![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
